molecular formula C16H19BrN2O2 B13770688 ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) CAS No. 66967-90-6

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester)

Cat. No.: B13770688
CAS No.: 66967-90-6
M. Wt: 351.24 g/mol
InChI Key: PVGLPFPBVIFOSB-UHFFFAOYSA-M
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Description

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) typically involves multiple steps. One common method includes the alkylation of 3-hydroxy-2-pyridine with trimethylamine in the presence of a suitable base to form the trimethylammonium salt. This intermediate is then reacted with benzoic acid or its derivatives to form the ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group into an alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or ethanol.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include alcohols.
  • Substitution products include the corresponding halide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Biology: In biological research, it may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Industry: In the industrial sector, it can be used in the production of specialty chemicals or as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the trimethylammonium group play crucial roles in binding to these targets, leading to modulation of their activity. The ester group may also undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

  • ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium chloride
  • ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium iodide
  • ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium acetate

Uniqueness: The uniqueness of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoate ester group differentiates it from other similar compounds and may influence its solubility, stability, and overall pharmacokinetic properties.

Properties

CAS No.

66967-90-6

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

(3-benzoyloxypyridin-2-yl)methyl-trimethylazanium;bromide

InChI

InChI=1S/C16H19N2O2.BrH/c1-18(2,3)12-14-15(10-7-11-17-14)20-16(19)13-8-5-4-6-9-13;/h4-11H,12H2,1-3H3;1H/q+1;/p-1

InChI Key

PVGLPFPBVIFOSB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=C(C=CC=N1)OC(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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